molecular formula C16H16F7NO3 B11492345 N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-fluorobenzamide

N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-fluorobenzamide

Cat. No.: B11492345
M. Wt: 403.29 g/mol
InChI Key: OQIYJMKNKIVKDQ-UHFFFAOYSA-N
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Description

N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxetane ring, a hexafluoropropane moiety, and a fluorobenzamide group, making it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the oxetane ring. One common method involves the reaction of 3-ethyloxetan-3-yl methanol with a suitable halogenating agent to form the corresponding halide. This intermediate is then reacted with hexafluoropropane-2-yl fluoride under controlled conditions to introduce the hexafluoropropane moiety. Finally, the resulting compound is coupled with 2-fluorobenzoyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-fluorobenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-fluorobenzamide involves its interaction with specific molecular targets. The hexafluoropropane moiety and fluorobenzamide group are known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. These interactions can lead to changes in cellular pathways and biological processes, making the compound a subject of interest in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-3-{[(3-ethyloxetan-3-yl)methoxy]methyl}oxetane
  • 3-Methyl-3-oxetanemethanol
  • Oxetane, 3,3’- [1,4-butanediylbis (oxymethylene)]bis [3-ethyl-

Uniqueness

N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-fluorobenzamide stands out due to its combination of an oxetane ring, a hexafluoropropane moiety, and a fluorobenzamide group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H16F7NO3

Molecular Weight

403.29 g/mol

IUPAC Name

N-[2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-fluorobenzamide

InChI

InChI=1S/C16H16F7NO3/c1-2-13(7-26-8-13)9-27-14(15(18,19)20,16(21,22)23)24-12(25)10-5-3-4-6-11(10)17/h3-6H,2,7-9H2,1H3,(H,24,25)

InChI Key

OQIYJMKNKIVKDQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)COC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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